molecular formula C22H20S B13805989 Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- CAS No. 56728-02-0

Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-

Cat. No.: B13805989
CAS No.: 56728-02-0
M. Wt: 316.5 g/mol
InChI Key: DKKGXIJGZVZJRU-UHFFFAOYSA-N
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Description

1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is a chemical compound with the molecular formula C22H20S and a molecular weight of 316.459 g/mol It is known for its unique structure, which includes a cyclopropylidene core substituted with phenylthio and bisbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene typically involves the reaction of 2-methyl-2-(phenylthio)cyclopropylidene with benzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar principles as those used in laboratory settings, with adjustments for scale and efficiency. Industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile employed .

Scientific Research Applications

1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylidene core provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[2-Methyl-2-(phenylsulfanyl)-1,1-cyclopropanediyl]dibenzene
  • Benzene, 1,1’-[2-methyl-2-(phenylthio)cyclopropylidene]bis-

Uniqueness

1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene is unique due to its specific combination of a cyclopropylidene core and phenylthio substituents. This structure imparts distinct chemical properties, such as increased stability and reactivity, which differentiate it from other similar compounds .

Properties

CAS No.

56728-02-0

Molecular Formula

C22H20S

Molecular Weight

316.5 g/mol

IUPAC Name

(1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene

InChI

InChI=1S/C22H20S/c1-21(23-20-15-9-4-10-16-20)17-22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,17H2,1H3

InChI Key

DKKGXIJGZVZJRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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